molecular formula C11H23ClN2O3 B2481459 (2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride CAS No. 2253619-45-1

(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride

Cat. No.: B2481459
CAS No.: 2253619-45-1
M. Wt: 266.77
InChI Key: VSHXDBJIFKDSNL-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O3 and its molecular weight is 266.77. The purity is usually 95%.
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Scientific Research Applications

Enzyme-Catalyzed Hydrolysis and Synthesis

The action of L-aminoacylase and L-amino acid oxidase on related compounds like 2-amino-3-methylpent-4-enoic acid demonstrates an alternative route to achieving stereochemically pure compounds. This process has applications in synthesizing specific amino acids like L-alloisoleucine (Bakke et al., 1999).

Pharmaceutical Development

The compound has been used in designing angiotensinogen transition-state analogues, particularly in the synthesis of renin inhibitory peptides. This demonstrates its utility in developing potent inhibitors for specific biological processes (Thaisrivongs et al., 1987).

Fluorinated Amino Acid Synthesis

It also plays a role in the stereoselective synthesis of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, which are valuable in various scientific applications (Pigza et al., 2009).

Interactions with Surfactants

The interactions of related dipeptides with surfactants like sodium dodecyl sulfate have been studied, providing insights into molecular interactions in aqueous solutions, relevant in fields like biochemistry and material science (Yan et al., 2010).

Amino Acid Resolution and Analysis

This compound is also involved in the resolution of amino acids, as demonstrated by studies focusing on the preparation of specific amino acids and their constituents (Shimohigashi et al., 1976).

Mechanism of Action

The mechanism of action of an amino acid would depend on its specific structure and the biological system in which it is involved. For example, in the human body, amino acids play critical roles in processes such as protein synthesis and neurotransmitter regulation .

Safety and Hazards

The safety and hazards associated with an amino acid would depend on its specific structure. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a substance, including physical, health, and environmental hazards .

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16;/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16);1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHXDBJIFKDSNL-RJUBDTSPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@@H](C(C)C)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.